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Compound of Interest

Compound Name:
3,5-bis(difluoromethyl)-1H-

pyrazole

Cat. No.: B1310946 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-bis(difluoromethyl)-1H-
pyrazole, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and

materials science. This document details its identification, physicochemical properties,

synthesis, and potential applications, with a focus on its relevance to drug discovery and

development.

Core Identification and Properties
3,5-bis(difluoromethyl)-1H-pyrazole is a unique molecule featuring a central pyrazole ring

functionalized with two difluoromethyl groups. These fluorine-containing moieties are known to

significantly modulate the physicochemical and biological properties of organic compounds,

often enhancing metabolic stability, binding affinity, and lipophilicity.

Chemical Identification
A summary of the key identifiers for 3,5-bis(difluoromethyl)-1H-pyrazole is presented in Table

1.[1][2][3]
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Identifier Value

CAS Number 77614-79-0[1][2][3][4]

IUPAC Name 3,5-bis(difluoromethyl)-1H-pyrazole[1][2][3]

Molecular Formula C₅H₄F₄N₂[1][2]

SMILES C1=C(NN=C1C(F)F)C(F)F[1][2]

InChI
InChI=1S/C5H4F4N2/c6-4(7)2-1-3(5(8)9)11-10-

2/h1,4-5H,(H,10,11)[1][2][3]

InChIKey YYPFZXBEOCAFDL-UHFFFAOYSA-N[1][2][3]

Physicochemical Properties
The key physicochemical properties of this compound are outlined in Table 2.

Property Value

Molecular Weight 168.09 g/mol [1][2]

Physical Form Solid

Purity Typically ≥95%[4]

Computed XLogP3 1.5

Synthesis and Characterization
The synthesis of fluorinated pyrazoles is a significant area of research in heterocyclic

chemistry. The unique properties imparted by the difluoromethyl groups make these

compounds attractive targets for various applications.

Experimental Protocol: Synthesis
The predominant synthetic route for constructing the 3,5-disubstituted pyrazole core is through

cyclocondensation reactions. A general and effective method involves the reaction of a 1,3-

dicarbonyl compound (or a suitable precursor) with a hydrazine derivative. For 3,5-
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bis(difluoromethyl)-1H-pyrazole, this would typically involve a difluoromethylated 1,3-

dicarbonyl equivalent.

Representative Synthesis Protocol:

A common approach is the [3+2] cycloaddition reaction. This method offers high efficiency and

good yields for producing 3,5-bis(fluoroalkyl)pyrazoles.[1]

Preparation of Hydrazonoyl Bromide: A difluoroacetohydrazonoyl bromide is prepared as a

key intermediate. This is often generated from the corresponding hydrazone by reaction with

a brominating agent.

Cycloaddition Reaction: The difluoroacetohydrazonoyl bromide is reacted with a

difluoromethyl-substituted alkene in the presence of a suitable base (e.g., triethylamine) in

an organic solvent (e.g., dichloromethane).

Workup and Purification: The reaction mixture is typically quenched with water and extracted

with an organic solvent. The combined organic layers are dried over a suitable drying agent

(e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced

pressure. The crude product is then purified by column chromatography on silica gel to yield

the desired 3,5-bis(difluoromethyl)-1H-pyrazole.

Below is a DOT script visualizing the general synthesis workflow.
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Caption: General synthesis workflow for 3,5-bis(difluoromethyl)-1H-pyrazole.

Experimental Protocol: Characterization
The structural confirmation and purity assessment of the synthesized 3,5-
bis(difluoromethyl)-1H-pyrazole are typically performed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet for the

proton of each difluoromethyl group (CHF₂) due to coupling with the two fluorine atoms.

The pyrazole ring protons will also exhibit distinct signals. For a related compound, (E)-4-

methylbenzaldehyde O-(3-(difluoromethyl)-1-methyl-1(H)-pyrazole-4-carbonyl) oxime, the

CHF₂ proton appears as a triplet at approximately 7.12 ppm with a coupling constant (J) of

around 53.8 Hz.[5]

¹³C NMR: The carbon NMR spectrum will show a triplet for the carbon of the difluoromethyl

group due to coupling with the fluorine atoms. In the aforementioned related compound,

this signal appears at about 109.3 ppm with a J-coupling of approximately 237.1 Hz.[5]
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¹⁹F NMR: This technique is highly informative for fluorinated compounds and will show

characteristic signals for the difluoromethyl groups.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the

compound. The exact mass can be determined using high-resolution mass spectrometry

(HRMS).

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic

functional groups present in the molecule, such as N-H and C-F bonds.

Applications in Drug Development
The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, found in

numerous approved drugs. The introduction of difluoromethyl groups can further enhance the

therapeutic potential of pyrazole derivatives.

Potential Therapeutic Areas
Derivatives of 3,5-bis(difluoromethyl)-1H-pyrazole are being explored for a variety of

therapeutic applications:

Antimicrobial Agents: Fluorinated pyrazoles have shown promising activity against various

bacterial strains.[4] For instance, 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole

derivatives have been reported as potent growth inhibitors of drug-resistant bacteria,

including MRSA.[4][6]

Anticancer Properties: The pyrazole nucleus is a core component of several anticancer

drugs. Derivatives of 3,5-bis(difluoromethyl)-1H-pyrazole are being investigated for their

potential to inhibit cancer cell proliferation.

Enzyme Inhibition: This class of compounds may act as inhibitors for specific enzymes

involved in various metabolic pathways, contributing to their therapeutic effects.

Agricultural Chemicals: Due to their biological activity, these compounds are also used in the

formulation of fungicides and herbicides. The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-

carboxylic acid moiety is a key component in a number of modern fungicides that act by

inhibiting succinate dehydrogenase.
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The following diagram illustrates the logical relationships in the application of this compound in

drug discovery.

3,5-bis(difluoromethyl)-1H-pyrazole Core

Lead Compound Identification

Structure-Activity Relationship (SAR) Studies

Optimization of Biological Activity

Development of Novel Therapeutics

Antimicrobial Agents Anticancer Agents Enzyme Inhibitors
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Caption: Drug discovery workflow involving 3,5-bis(difluoromethyl)-1H-pyrazole.

Biological Activity and Signaling Pathways
While specific signaling pathways for 3,5-bis(difluoromethyl)-1H-pyrazole are still under

investigation, the biological activities of related pyrazole derivatives provide insights into its

potential mechanisms of action.
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Many pyrazole-containing compounds with anti-inflammatory properties, such as celecoxib,

function by inhibiting cyclooxygenase (COX) enzymes. This inhibition blocks the conversion of

arachidonic acid to prostaglandins, which are key mediators of inflammation. It is plausible that

3,5-bis(difluoromethyl)-1H-pyrazole derivatives could exert anti-inflammatory effects through

a similar mechanism.

Below is a diagram of the putative anti-inflammatory signaling pathway.
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Caption: Putative anti-inflammatory signaling pathway.

In conclusion, 3,5-bis(difluoromethyl)-1H-pyrazole represents a valuable building block for

the development of new chemical entities with potential applications in medicine and

agriculture. Further research into its synthesis, biological activities, and mechanisms of action

is warranted to fully exploit its therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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